2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide is a chemical compound with a complex structure that includes a cyanoacetamide core, a chloroethyl group, and a carbamoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide typically involves the reaction of cyanoacetamide with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyanoacetamide and other by-products.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Formation of cyanoacetamide and other by-products.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The cyanoacetamide core may also interact with various proteins and receptors, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide: Unique due to its specific combination of functional groups and chemical properties.
2-Chloroethyl isocyanate: Shares the chloroethyl group but lacks the cyanoacetamide core.
Cyanoacetamide: Shares the cyanoacetamide core but lacks the chloroethyl and carbamoyl groups.
Uniqueness
This compound is unique due to its combination of a chloroethyl group, a carbamoyl moiety, and a cyanoacetamide core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
55860-57-6 |
---|---|
Molekularformel |
C6H7ClN4O3 |
Molekulargewicht |
218.60 g/mol |
IUPAC-Name |
[(2-amino-1-cyano-2-oxoethylidene)amino] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C6H7ClN4O3/c7-1-2-10-6(13)14-11-4(3-8)5(9)12/h1-2H2,(H2,9,12)(H,10,13) |
InChI-Schlüssel |
MODAGDJRHQXVIN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)NC(=O)ON=C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.